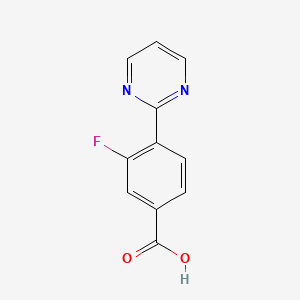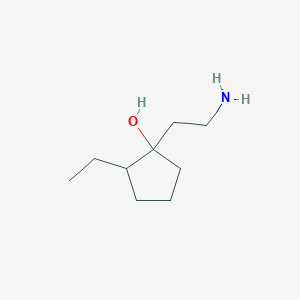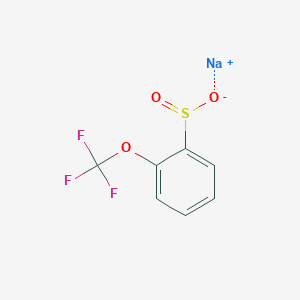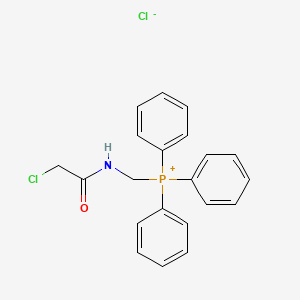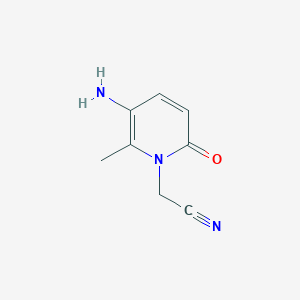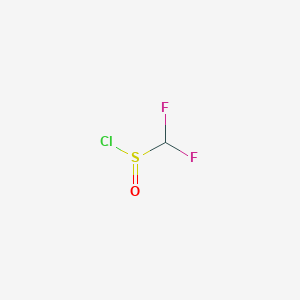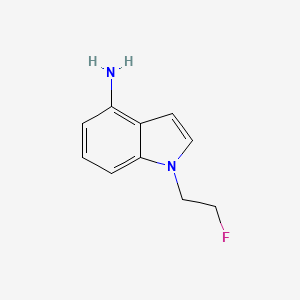
1-(2-Fluoroethyl)-1H-indol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)-1H-indol-4-amine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
The synthesis of 1-(2-Fluoroethyl)-1H-indol-4-amine typically involves the introduction of a fluoroethyl group to the indole structure. One common method involves the reaction of indole with 2-fluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial production methods may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. This method can be particularly useful for producing large quantities of the compound with consistent quality.
Analyse Des Réactions Chimiques
1-(2-Fluoroethyl)-1H-indol-4-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed are typically oxidized derivatives of the indole ring.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, leading to the formation of various substituted derivatives. Common reagents for these reactions include halides and other nucleophiles.
Applications De Recherche Scientifique
1-(2-Fluoroethyl)-1H-indol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structure suggests it may have activity against certain diseases, making it a candidate for drug development.
Industry: In industrial applications, it can be used as an intermediate in the synthesis of other valuable compounds, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Fluoroethyl)-1H-indol-4-amine involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
1-(2-Fluoroethyl)-1H-indol-4-amine can be compared to other indole derivatives such as:
1-(2-Chloroethyl)-1H-indol-4-amine: This compound has a similar structure but with a chloroethyl group instead of a fluoroethyl group. The presence of chlorine can lead to different reactivity and biological activity.
1-(2-Bromoethyl)-1H-indol-4-amine: The bromoethyl group can also influence the compound’s properties, making it useful for different applications.
1-(2-Hydroxyethyl)-1H-indol-4-amine: The hydroxyethyl group can enhance the compound’s solubility and reactivity, leading to unique applications in both research and industry.
The uniqueness of this compound lies in the presence of the fluoroethyl group, which can significantly alter its chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C10H11FN2 |
|---|---|
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)indol-4-amine |
InChI |
InChI=1S/C10H11FN2/c11-5-7-13-6-4-8-9(12)2-1-3-10(8)13/h1-4,6H,5,7,12H2 |
Clé InChI |
SVJNVNBVRZBQBQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C=CN(C2=C1)CCF)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



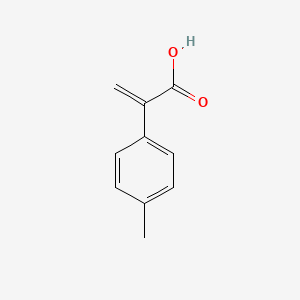
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B13155923.png)


![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13155962.png)
